molecular formula C7H7Br2NO2 B6302441 6-Bromomethyl-2-pyridinecarboxylic acid hydrobromide CAS No. 2301850-92-8

6-Bromomethyl-2-pyridinecarboxylic acid hydrobromide

Cat. No. B6302441
CAS RN: 2301850-92-8
M. Wt: 296.94 g/mol
InChI Key: WOKSIHGROPUUHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromomethyl-2-pyridinecarboxylic acid hydrobromide, commonly referred to as 6-BMPCA-HBr, is an organic compound with a carboxylic acid group and a bromomethyl group. It is a white, crystalline solid that is soluble in water and ethanol. 6-BMPCA-HBr is used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and drug discovery. It is also used as a reagent in laboratory experiments. This article will provide an overview of 6-BMPCA-HBr, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

6-BMPCA-HBr is used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and drug discovery. It is used as a reagent in organic synthesis for the preparation of various compounds, such as amides, esters, and carboxylic acids. It is also used in the synthesis of heterocyclic compounds, such as pyridines and indoles, which are important building blocks for drug discovery.

Mechanism of Action

6-BMPCA-HBr acts as a brominating agent in organic synthesis. It reacts with an organic substrate to form a bromoalkyl compound. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide.
Biochemical and Physiological Effects
6-BMPCA-HBr has not been tested for its biochemical and physiological effects in humans or animals. Therefore, it is not known whether it has any adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-BMPCA-HBr in laboratory experiments is its high reactivity. It is a powerful brominating agent that is capable of producing a wide range of bromoalkyl compounds. However, it is also a corrosive compound and should be handled with care. It should be stored in a cool, dry place and should not be exposed to light or heat.

Future Directions

Future research should focus on the biochemical and physiological effects of 6-BMPCA-HBr in humans and animals. Additionally, further research should be conducted to develop more efficient and cost-effective synthesis methods for 6-BMPCA-HBr. Finally, research should be conducted to explore the potential applications of 6-BMPCA-HBr in drug discovery and medicinal chemistry.

Synthesis Methods

6-BMPCA-HBr can be synthesized from the reaction of 2-bromopyridine and bromoacetic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 70-80°C. The reaction yields 6-BMPCA-HBr as a white crystalline solid.

properties

IUPAC Name

6-(bromomethyl)pyridine-2-carboxylic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2.BrH/c8-4-5-2-1-3-6(9-5)7(10)11;/h1-3H,4H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKSIHGROPUUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromomethyl-2-pyridinecarboxylic acid hydrobromide

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